Cas no 57495-92-8 (1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-)

1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, (1R,2S)- is a chiral dihydroxylated naphthalene derivative with a tetrahydro-naphthalene backbone. Its stereospecific (1R,2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral auxiliary applications. The compound’s diol functionality provides versatility as a ligand or intermediate in organic and medicinal chemistry. Its reduced aromaticity compared to naphthalene derivatives enhances stability while retaining reactivity for selective functionalization. This product is particularly useful in pharmaceutical research, catalysis, and fine chemical synthesis, where precise stereochemistry and controlled reactivity are critical. Suitable for controlled oxidation, coupling, or complexation reactions, it offers a reliable building block for advanced synthetic pathways.
1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- structure
57495-92-8 structure
Product Name:1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-
CAS No:57495-92-8
MF:C10H12O2
MW:164.201083183289
CID:370637
PubChem ID:820605
Update Time:2025-10-30

1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-
    • (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE
    • (1R,2S)-cis-1,2,3,4-tetrahydro-1,2-naphthalenediol
    • (1R,2S)-Tetralin-1,2-diol
    • 1,2,3,4-tetrahydro-1,2-dihydroxynaphthalene
    • 1,2,3,4-Tetrahydro-1,2-naphthalenediol.
    • 1,2,3,4-tetrahydro-naphthalene-1,2-diol
    • 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene
    • 1,2-Dihydroxytetralin
    • cis-1,2,3,4-tetrahydro-naphthalene-1,2-diol
    • cis-1,2-dihydroxy-1,2,3,4,-tetrahydronaphthalene
    • 1,2,3,4-Tetrahydro-1,2-naphthalenediol, (Z)-
    • PS-12127
    • AKOS006274702
    • (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
    • 1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-
    • cis-Tetralin-1,2-Diol
    • cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene
    • cis-1,2,3,4-tetrahydro-1,2-napthalenediol
    • SCHEMBL8759170
    • 57495-92-8
    • Inchi: 1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1
    • InChI Key: KMQJJAOZMONGLS-VHSXEESVSA-N
    • SMILES: O[C@H]1CCC2C=CC=CC=2[C@H]1O

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.26
  • Boiling Point: 308.4°Cat760mmHg
  • Flash Point: 151.7°C
  • Refractive Index: 1.627
  • PSA: 40.46000
  • LogP: 1.02710

1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM237841-1g
(1R,2S)-1,2,3,4-Tetrahydronaphthalene-1,2-diol
57495-92-8 97%
1g
$1960 2023-01-07
Chemenu
CM237841-5g
(1R,2S)-1,2,3,4-Tetrahydronaphthalene-1,2-diol
57495-92-8 97%
5g
$5880 2023-01-07
Key Organics Ltd
PS-12127-1G
(+)-cis-1(R),2(S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene
57495-92-8 >95%
1g
£2799.00 2025-02-20
abcr
AB388670-100mg
(+)-cis-1(R),2(S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene; .
57495-92-8
100mg
€210.70 2025-04-17
abcr
AB388670-1g
(+)-cis-1(R),2(S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene; .
57495-92-8
1g
€677.30 2025-04-17

1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57495-92-8)1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-
Order Number:A1233071
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:13
Price ($):401
Email:sales@amadischem.com

Additional information on 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-

Introduction to 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- and Its Significance in Modern Chemical Research

The compound with the CAS number 57495-92-8, known as 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This tetrahydronaphthalene derivative has garnered attention due to its unique structural features and potential biological activities. The presence of two hydroxyl groups at the 1 and 2 positions, along with the specific (1R,2S) configuration, makes it a subject of interest for synthetic chemists and medicinal researchers alike.

In recent years, the study of naphthalene derivatives has seen significant advancements, particularly in understanding their role as intermediates in drug development. The dihydroxy substitution pattern in 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- introduces a level of stereochemical complexity that can influence its interactions with biological targets. This complexity is particularly valuable in designing molecules with enhanced selectivity and reduced toxicity.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring its utility as a precursor for more complex molecules that exhibit pharmacological activity. For instance, derivatives of this compound have shown promise in preliminary studies as modulators of enzyme activity and as potential candidates for treating various metabolic disorders.

The stereochemistry of (1R,2S)-1,2-Naphthalenediol,1,2,3,4-tetrahydro- is particularly noteworthy. The (1R,2S) configuration suggests a specific spatial arrangement of atoms that can critically affect how the molecule interacts with biological systems. This stereochemical feature is often exploited in drug design to optimize binding affinity and metabolic stability. Recent computational studies have indicated that this particular configuration may enhance binding to certain enzyme targets while minimizing off-target effects.

Furthermore, the tetrahydropyran ring system in this compound contributes to its overall stability and bioavailability. This structural motif is commonly found in biologically active molecules due to its ability to mimic natural products and facilitate interactions with biological receptors. The hydroxyl groups at positions 1 and 2 further enhance its reactivity, making it a versatile scaffold for chemical modifications.

In the context of modern pharmaceutical research, the synthesis of chiral compounds like 1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)- is a critical area of focus. The ability to produce enantiomerically pure compounds has revolutionized drug development over the past few decades. The demand for such compounds has grown exponentially with the realization that enantiomers can exhibit vastly different pharmacological profiles despite having identical chemical compositions.

Recent advances in asymmetric synthesis have made it possible to produce complex chiral molecules like this one with high enantiomeric purity. Techniques such as catalytic hydrogenation and chiral auxiliary-assisted reactions have enabled researchers to achieve precise control over stereochemistry during synthesis. These methods not only improve yield but also reduce costs associated with purification processes.

The biological activity of 57495-92-8 has been a subject of extensive investigation. Initial studies have suggested that this compound may possess properties relevant to anti-inflammatory and antioxidant therapies. The hydroxyl groups are known to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This characteristic makes it an attractive candidate for modulating signaling pathways involved in inflammation and oxidative stress.

Moreover,the tetrahydropyran ring provides a stable framework that can be further functionalized to enhance specific biological activities. Researchers have been exploring various derivatives of this compound by introducing additional substituents at different positions on the naphthalene core. These modifications aim to fine-tune pharmacokinetic properties such as solubility、bioavailability、and metabolic clearance rates.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting key enzymes involved in metabolic diseases. Compounds like (1R,2S)-tetrahydronaphthalenediol offer a promising starting point for designing such inhibitors due to their structural complexity and stereochemical diversity。 Preliminary data from cell-based assays indicate that certain derivatives exhibit inhibitory effects on enzymes implicated in glucose metabolism, making them potential candidates for treating diabetes and related disorders。

Another area where this compound has found utility is in material science applications。 The rigid aromatic core combined with flexible tetrahydropyran rings makes it an interesting candidate for developing novel polymers or liquid crystals。 These materials could find applications in electronics, optoelectronics,and other advanced technologies where precise molecular architecture is crucial。

Future research directions for 57495-92-8 include exploring its role as a building block for more complex drug candidates。 Advances in synthetic methodologies will likely enable chemists to introduce additional functional groups or alter stereochemistry at will, creating libraries of derivatives with tailored properties。 High-throughput screening techniques combined with computational modeling will accelerate the discovery process by rapidly evaluating large sets of compounds for biological activity。

In conclusion,the compound identified by CAS number 57495-92-8, known chemically as (1R,2S)-tetrahydronaphthalenediol, represents a significant asset in modern chemical research。 Its unique structural features combined with potential biological activities make it a valuable scaffold for drug development, material science applications,and fundamental chemical investigations。 As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in advancing scientific knowledge and therapeutic innovation。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57495-92-8)1,2-Naphthalenediol,1,2,3,4-tetrahydro-, (1R,2S)-
A1233071
Purity:99%
Quantity:1g
Price ($):401
Email